(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide is an organic compound that features a furan ring, a pyrrolidine ring, and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between a furan-2-carbaldehyde and an appropriate amine, followed by the addition of a pyrrolidine derivative.
Reaction Conditions: The reaction is usually carried out under mild conditions, with the use of a base such as triethylamine to facilitate the condensation process. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the reactants are combined and allowed to react over a specified period.
Continuous Flow Systems: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process. This method allows for better control over reaction parameters and can be scaled up more easily.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The enamide group can be reduced to form the corresponding amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-[2-(morpholin-1-yl)phenyl]prop-2-enamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
(2E)-3-(furan-2-yl)-N-[2-(piperidin-1-yl)phenyl]prop-2-enamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(10-9-14-6-5-13-21-14)18-15-7-1-2-8-16(15)19-11-3-4-12-19/h1-2,5-10,13H,3-4,11-12H2,(H,18,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAFVKINHLXYDC-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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